

# physical and chemical properties of 4,6-Dibromopyrimidine

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## Compound of Interest

Compound Name: 4,6-Dibromopyrimidine

Cat. No.: B1319750

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## An In-depth Technical Guide to the Physical and Chemical Properties of 4,6-Dibromopyrimidine

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4,6-Dibromopyrimidine** is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. The pyrimidine core is a fundamental structure in numerous biologically active molecules, including nucleobases, and its derivatives are of significant interest in medicinal chemistry and materials science.[1] The presence of two bromine atoms at the 4 and 6 positions of the pyrimidine ring offers reactive sites for various chemical transformations, making it a valuable precursor for the synthesis of a wide array of functionalized molecules. This guide provides a comprehensive overview of the physical and chemical properties of **4,6-dibromopyrimidine**, including detailed experimental protocols and reaction pathways.

## Physical and Chemical Properties

**4,6-Dibromopyrimidine** is a solid at room temperature, typically appearing as a white to off-white or pale cream crystalline powder.[2][3] It is important to handle this compound with appropriate safety precautions, as it is classified as harmful if swallowed and can cause serious eye damage.[4][5]

## Quantitative Data Summary

The key physical and chemical properties of **4,6-dibromopyrimidine** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C <sub>4</sub> H <sub>2</sub> Br <sub>2</sub> N <sub>2</sub>	[3][4][5]
Molecular Weight	237.88 g/mol	[3][4][5]
Appearance	White to pale cream crystals or powder	[2]
Melting Point	107.0-114.0 °C	[2]
Solubility	Soluble in Chloroform and Methanol. Insoluble in water.	[2]
Purity (typical)	>98.0% (GC)	[3]
CAS Number	36847-10-6	[4]

## Spectral Data

Detailed spectral information is crucial for the identification and characterization of **4,6-dibromopyrimidine**. While comprehensive public spectral data for this specific compound is limited, typical spectral characteristics for similar pyrimidine derivatives can be inferred.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum of **4,6-dibromopyrimidine** is expected to be simple due to the molecule's symmetry. The two protons on the pyrimidine ring are chemically equivalent, as are the two bromine atoms. The <sup>13</sup>C NMR spectrum will show distinct signals for the carbon atoms in the pyrimidine ring.

- <sup>1</sup>H NMR: The spectrum would likely show a singlet for the two equivalent protons on the pyrimidine ring.

- $^{13}\text{C}$  NMR: The spectrum would display signals corresponding to the different carbon environments within the pyrimidine ring.

## Infrared (IR) Spectroscopy

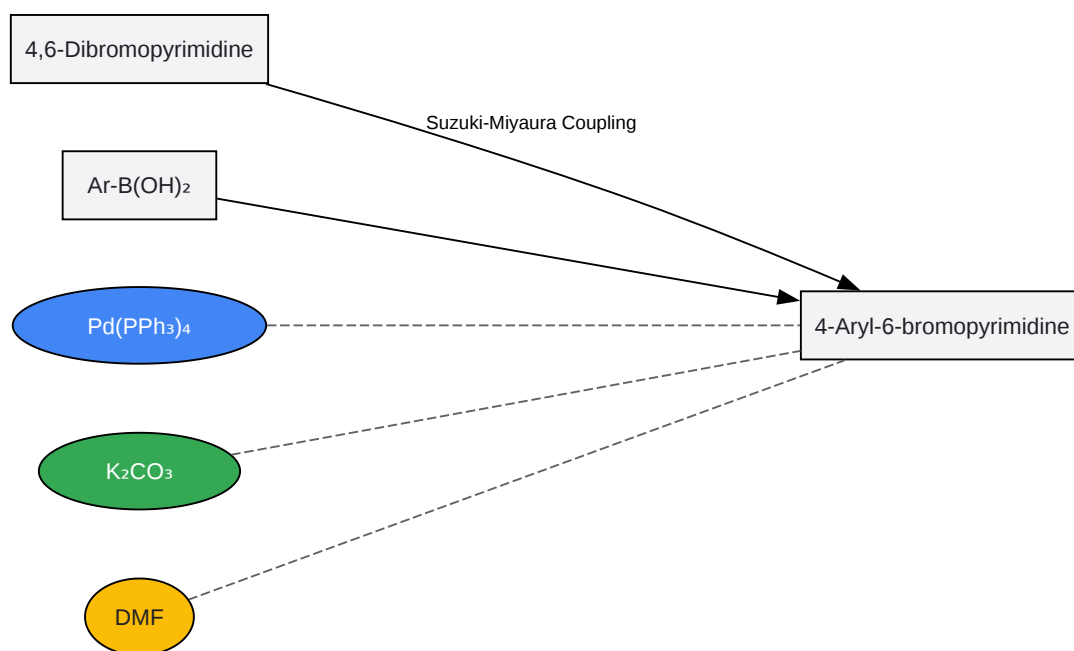
The IR spectrum of **4,6-dibromopyrimidine** would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks would be associated with C-H stretching, C=N stretching, and C-Br stretching vibrations. The study of related substituted pyrimidines can provide insights into the expected vibrational modes.<sup>[6]</sup>

## Chemical Reactivity and Synthesis

The bromine atoms in **4,6-dibromopyrimidine** are susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, making it a versatile intermediate in organic synthesis.

## Key Reactions

One of the most common and useful reactions involving **4,6-dibromopyrimidine** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl or vinyl substituents at the 4 and 6 positions. This is a powerful method for creating more complex molecules with potential biological activity.



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Caption: Suzuki-Miyaura cross-coupling of **4,6-dibromopyrimidine**.

## Synthesis of 4,6-Dibromopyrimidine

While specific, detailed protocols for the synthesis of **4,6-dibromopyrimidine** are not readily available in the provided search results, a general approach can be inferred from the synthesis of related brominated pyrimidines. A common method involves the bromination of a suitable pyrimidine precursor. For instance, a one-pot synthesis method for other 4-bromopyrimidines involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide.[7]

## Experimental Protocols

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a brominated pyrimidine derivative, which can be adapted for **4,6-dibromopyrimidine**.

Objective: To synthesize a 4-aryl-6-bromopyrimidine via a Suzuki-Miyaura cross-coupling reaction.

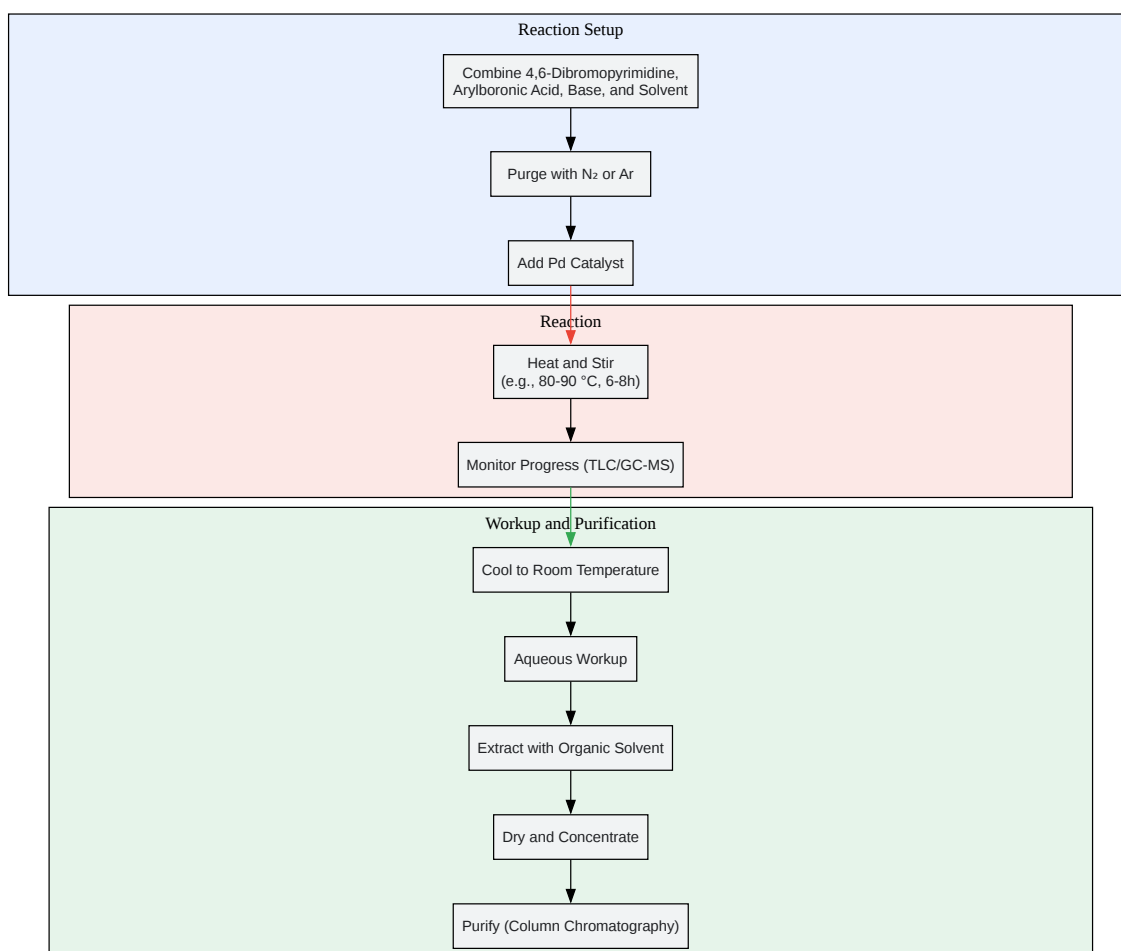
#### Materials:

- **4,6-Dibromopyrimidine**
- Arylboronic acid (e.g., 3,4-difluorophenylboronic acid)[8]
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>)[8]
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>)[8]
- Solvent (e.g., DMF)[8]
- Nitrogen or Argon gas for inert atmosphere
- Standard laboratory glassware and purification equipment (e.g., column chromatography)

#### Procedure:

- In a round-bottom flask, dissolve **4,6-dibromopyrimidine** and the arylboronic acid in the solvent.
- Add the base to the mixture.
- Purge the flask with an inert gas (Nitrogen or Argon) for several minutes to remove oxygen.
- Add the palladium catalyst to the reaction mixture under the inert atmosphere.
- Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and stir for the required time (e.g., 6-8 hours).[8]
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous workup to remove inorganic salts and the catalyst.
- Extract the product with an appropriate organic solvent.

- Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude product using column chromatography to obtain the desired 4-aryl-6-bromopyrimidine.



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Caption: General workflow for Suzuki-Miyaura cross-coupling.

## Applications in Drug Development

The pyrimidine scaffold is a key component in a wide range of therapeutic agents due to its ability to mimic the structures of endogenous nucleobases and interact with biological targets. [1] Halogenated pyrimidines like **4,6-dibromopyrimidine** are particularly valuable as they provide a platform for the synthesis of diverse libraries of compounds through various chemical modifications. These derivatives can be screened for a wide range of biological activities, including but not limited to, anticancer, anti-infective, and anti-inflammatory properties.[1] The versatility of **4,6-dibromopyrimidine** makes it an important tool for medicinal chemists in the discovery of novel drug candidates.

## Safety and Handling

**4,6-Dibromopyrimidine** is a hazardous substance and should be handled with care in a well-ventilated fume hood.[4][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[3] It is harmful if swallowed and causes serious eye irritation.[3][5] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

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